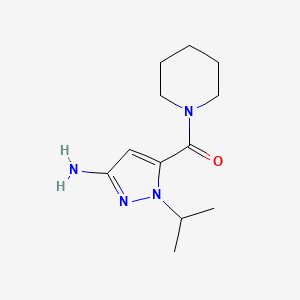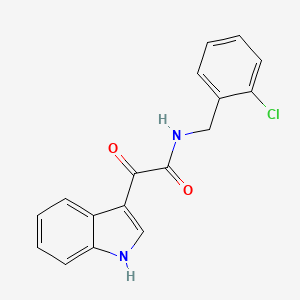![molecular formula C19H21N5O3 B2424314 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847046-27-9](/img/structure/B2424314.png)
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[2,1-f]purine core, which is a type of fused ring system found in various natural and synthetic compounds . The molecule also has several functional groups attached to it, including a phenyl group, a 2-oxopropyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the fused ring system and the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The phenyl group, the 2-oxopropyl group, and the methyl groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
A study detailed the anti-inflammatory activity of a series of substituted analogs based on the pyrimidopurinedione ring system. These compounds exhibited significant anti-inflammatory effects in a rat model, comparing favorably with known anti-inflammatory agents like naproxen. Notably, certain derivatives demonstrated cyclooxygenase inhibitory activity without inducing gastric ulcers or ocular toxicity, a marked advantage over some traditional NSAIDs (Kaminski et al., 1989).
Adenosine Receptor Antagonism
Research into the adenosine receptors (ARs) affinities of pyrimido- and tetrahydropyrazinopurinediones revealed compounds with potent A1 AR antagonistic properties. Such compounds hold promise for treating conditions mediated by adenosine receptors, including neurological disorders. The detailed analysis of binding modes and structural variations among AR subtypes provides insights into the development of selective AR antagonists (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
The exploration of tetrahydropyrimidopurinediones for their potential in treating neurodegenerative diseases has been noteworthy. Compounds within this class have been evaluated for their interactions with adenosine receptors and monoamine oxidases, both targets in Parkinson's and Alzheimer's disease therapy. Some derivatives exhibited potent inhibitory activity against monoamine oxidase-B and dual activity as adenosine receptor antagonists, suggesting their utility as multi-target drugs for neurodegenerative conditions (Koch et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-9-22(14-7-5-4-6-8-14)18-20-16-15(23(18)10-12)17(26)24(11-13(2)25)19(27)21(16)3/h4-8,12H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOUVNRBGHKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)


![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424235.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)
![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)
![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)
![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)


